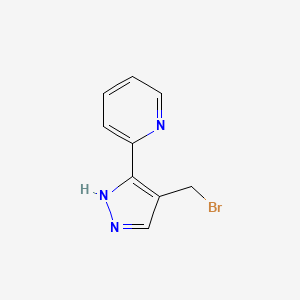

2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple ring systems. According to PubChem database entries, the compound exhibits several accepted nomenclature variations, with the primary IUPAC name being 2-[4-(bromomethyl)-1H-pyrazol-5-yl]pyridine, reflecting the numbering system that prioritizes the nitrogen atoms in the pyrazole ring. The systematic identification parameters include a molecular formula of C9H8BrN3 and a precisely calculated molecular weight of 238.08 grams per mole. The Chemical Abstracts Service registry number 2091213-29-3 provides unambiguous identification of this specific structural isomer.

Alternative nomenclature systems recognize this compound through various synonyms, including 2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine and several depositor-supplied variations documented in chemical databases. The InChI (International Chemical Identifier) string InChI=1S/C9H8BrN3/c10-5-7-6-12-13-9(7)8-3-1-2-4-11-8/h1-4,6H,5H2,(H,12,13) provides a unique structural representation that accounts for the specific connectivity pattern and hydrogen distribution. The corresponding InChIKey NPOXUGCUJNXSBA-UHFFFAOYSA-N serves as a condensed identifier for database searches and computational applications.

The SMILES (Simplified Molecular Input Line Entry System) notation BrCc1cn[nH]c1c1ccccn1 efficiently describes the molecular structure through a linear string representation. This notation clearly indicates the bromine atom bonded to a methyl carbon, which is attached to the pyrazole ring at the 4-position, with the pyrazole subsequently connected to the pyridine ring at the 2-position. The systematic numbering convention places the bromine-containing substituent at the 4-position of the pyrazole ring, while the pyridine attachment occurs at the 3-position of the pyrazole system.

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine exhibits characteristic features typical of bidentate heterocyclic ligands containing both pyrazole and pyridine moieties. Computational studies have revealed that the compound adopts conformations where the pyrazole and pyridine rings can exhibit various dihedral angles depending on the chemical environment. The five-membered pyrazole ring demonstrates planarity with minimal deviation from the least-squares plane, while the six-membered pyridine ring maintains its characteristic aromatic geometry.

Conformational analysis indicates that the bromomethyl substituent introduces steric considerations that influence the overall molecular shape. The carbon-bromine bond length and the methyl group orientation contribute to the compound's three-dimensional profile, with the bromine atom extending outward from the pyrazole plane. The nitrogen atoms within both ring systems are positioned to potentially coordinate with metal centers, creating chelation possibilities that influence the preferred conformational states.

The dihedral angle between the pyrazole and pyridine ring planes varies depending on crystal packing forces and intermolecular interactions. Crystallographic studies of related pyrazole-pyridine compounds have shown that these dihedral angles typically range from 4 to 92 degrees, with the specific value depending on the substitution pattern and crystal environment. The conformational flexibility of the molecule allows for adaptation to different chemical environments while maintaining the essential structural features required for coordination chemistry applications.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic investigations of 2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine and related structures have provided detailed insights into solid-state molecular arrangements and intermolecular interactions. While direct crystallographic data for the uncoordinated ligand are limited in the available literature, studies of related pyrazole-pyridine systems offer valuable structural comparisons. The compound likely crystallizes in common space groups typical of organic heterocyclic molecules, with unit cell parameters reflecting the molecular dimensions and packing efficiency.

X-ray diffraction analysis of analogous compounds has revealed that pyrazole-pyridine systems frequently exhibit hydrogen bonding patterns involving the pyrazole nitrogen-hydrogen group and aromatic nitrogen atoms. The presence of the bromomethyl substituent introduces additional considerations for crystal packing, as bromine atoms can participate in halogen bonding interactions with electron-rich sites on neighboring molecules. These intermolecular forces contribute to the overall crystal stability and influence the observed unit cell dimensions.

Crystal structure determinations of related iron complexes containing pyrazole-pyridine ligands have demonstrated coordination geometries where the ligand adopts specific conformations to optimize metal binding. In these structures, the pyrazole nitrogen and pyridine nitrogen atoms coordinate to the metal center, creating five-membered chelate rings with characteristic bite angles. The crystallographic data from these coordination compounds provide indirect information about the preferred conformational states of the free ligand.

Temperature-dependent crystallographic studies have shown that compounds containing both pyrazole and pyridine rings can exhibit thermal expansion behaviors that reflect the anisotropic nature of intermolecular interactions. The presence of bromine substituents typically results in enhanced thermal stability of the crystal structure due to the strong halogen bonding contributions to the overall lattice energy.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of 2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine through distinct resonance patterns for each hydrogen and carbon environment. Proton Nuclear Magnetic Resonance spectra typically exhibit characteristic signals for the pyrazole ring protons, pyridine ring protons, and the bromomethyl group. The pyrazole proton appears as a distinctive singlet due to its unique electronic environment, while the pyridine protons display the expected coupling patterns characteristic of substituted pyridine systems.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environments of all carbon atoms within the molecule. The bromomethyl carbon typically appears at a characteristic downfield position due to the deshielding effect of the bromine atom. The aromatic carbon atoms of both the pyrazole and pyridine rings exhibit resonances consistent with their respective electronic environments, with the carbon atoms adjacent to nitrogen showing characteristic chemical shifts.

Nitrogen-15 Nuclear Magnetic Resonance studies of related pyrazole compounds have demonstrated distinct chemical shifts for pyrazole nitrogen atoms depending on their protonation state and electronic environment. The "pyridine-like" pyrazole nitrogen typically resonates around 243 parts per million, while the "pyrrole-like" nitrogen appears near 192 parts per million, providing clear identification of the nitrogen atom types.

Infrared spectroscopy characterization reveals absorption bands corresponding to specific functional groups within the molecule. The pyrazole nitrogen-hydrogen stretch appears in the characteristic region around 3000-3500 wavenumbers, while carbon-hydrogen stretches of the aromatic rings and methyl group contribute to the fingerprint region. The carbon-nitrogen stretches of both ring systems provide additional confirmation of the heterocyclic structure, with typical absorptions appearing around 1400-1600 wavenumbers.

Ultraviolet-visible spectroscopy demonstrates characteristic absorption maxima for the conjugated pyrazole-pyridine system. Related pyrazole-pyridine compounds exhibit absorption bands in the range of 252-282 nanometers, corresponding to electronic transitions within the aromatic ring systems. The presence of the bromomethyl substituent may influence the exact positions and intensities of these absorption features through electronic perturbation of the conjugated system.

Properties

IUPAC Name |

2-[4-(bromomethyl)-1H-pyrazol-5-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-5-7-6-12-13-9(7)8-3-1-2-4-11-8/h1-4,6H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOXUGCUJNXSBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=NN2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

2-(4-(Bromomethyl)-1H-pyrazol-3-yl)pyridine is a heteroaryl compound featuring a pyridine ring substituted at the 2-position by a pyrazole ring, which itself is functionalized at the 4-position with a bromomethyl group. The synthetic challenge lies in the selective functionalization of the pyrazole ring and the introduction of the bromomethyl substituent without compromising the integrity of the pyridine moiety.

General Synthetic Strategies

The preparation of this compound typically involves multi-step synthetic routes combining:

- Formation of the pyrazole ring,

- Coupling or substitution reactions to attach the pyrazole to the pyridine ring,

- Introduction of the bromomethyl group via halogenation or substitution reactions.

Common synthetic methods include condensation reactions, nucleophilic substitutions, and palladium-catalyzed cross-coupling reactions such as Suzuki coupling.

Preparation Methods

Pyrazole Ring Formation and Pyridine Attachment

A widely used approach starts with the synthesis of the pyrazole ring precursor, often via condensation of hydrazine derivatives with α,β-unsaturated ketones or chalcones. For example, the pyrazole moiety can be synthesized by reacting 3-(dimethylamino)-1-(2-pyridyl)-2-propen-1-one with hydrazine hydrate in ethanol at 60 °C, followed by precipitation and filtration to isolate the pyridylpyrazole intermediate.

Introduction of the Bromomethyl Group

The bromomethyl substituent at the 4-position of the pyrazole ring is typically introduced by halogenation of a methyl group or via nucleophilic substitution on a suitable precursor. For instance, halogenation using N-bromosuccinimide (NBS) or bromine reagents under controlled conditions can selectively brominate the methyl group attached to the pyrazole ring.

Cross-Coupling Reactions

The attachment of the pyrazole ring to the pyridine ring can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki coupling, where an aryl halide (e.g., bromopyridine) is coupled with a pyrazole boronic acid pinacol ester in the presence of a base (e.g., cesium carbonate) and PdCl2(PPh3)2 catalyst in DMF or DME solvent at 85–100 °C.

Representative Experimental Procedure

Purification and Characterization

The crude product is typically purified by flash column chromatography using a petroleum ether and ethyl acetate solvent system with ratios ranging from 80:1 to 50:1 depending on polarity. Characterization is performed by NMR, mass spectrometry, and elemental analysis to confirm the structure and purity.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation + Hydrazine Hydrate | α,β-unsaturated ketone + hydrazine hydrate | EtOH, 60 °C, 30 min | Straightforward pyrazole formation, good yield | Requires careful control of reaction time and temperature |

| Bromination with NBS | Methylated pyrazole intermediate + NBS | CHCl3, 0 °C, 24 h | Selective bromomethyl introduction | Sensitive to over-bromination, requires low temperature |

| Suzuki Coupling | Bromopyridine + pyrazole boronic ester + Pd catalyst | DMF, 85–100 °C, N2 | Efficient C-C bond formation, versatile | Requires expensive catalyst, inert atmosphere |

Research Findings and Notes

- The reaction progress in Suzuki coupling is typically monitored by TLC or LC-MS to ensure complete conversion of starting materials.

- Flash column chromatography remains the preferred purification technique due to the compound's polarity and sensitivity.

- The bromomethyl group serves as a versatile intermediate for further functionalization in organic synthesis, enabling the preparation of derivatives with potential biological activity.

- Alternative synthetic routes involving direct halogenation or microwave-assisted reactions have been reported for related compounds but require optimization for this specific target.

Summary Table of Key Synthetic Steps

Chemical Reactions Analysis

Types of Reactions

2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Cross-coupling reactions: The compound can participate in Suzuki-Miyaura and Negishi cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Cross-coupling reactions: Reagents include boronic acids or organozinc compounds, with palladium catalysts and bases such as potassium phosphate in solvents like tetrahydrofuran (THF) or toluene.

Major Products

Nucleophilic substitution: Products include substituted pyrazole-pyridine derivatives.

Cross-coupling reactions: Products include biaryl or heteroaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

a. Allosteric Modulation of Muscarinic Receptors

One of the primary applications of 2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine is its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This receptor is implicated in several neurological conditions, including Alzheimer's disease and schizophrenia. Compounds that act as positive allosteric modulators can enhance the receptor's response to acetylcholine without directly activating the receptor themselves.

- Mechanism of Action : The compound interacts with the allosteric site on the M4 receptor, leading to increased efficacy of acetylcholine binding at the orthosteric site. This mechanism has been shown to reverse hyperdopaminergic and hypoglutamatergic behaviors in preclinical models, indicating its potential for therapeutic use in treating psychiatric disorders .

b. Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of pyrazol-4-yl-pyridine derivatives has identified that modifications to the bromomethyl group can significantly influence biological activity. For instance, various analogs have been synthesized and evaluated for their potency and selectivity towards M4 receptors, revealing insights into how structural changes impact pharmacological efficacy .

Chemical Synthesis and Development

a. Synthetic Pathways

The synthesis of 2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine typically involves multiple reaction steps, including:

- Formation of the Pyrazole Ring : Utilizing appropriate precursors to construct the pyrazole core.

- Bromomethylation : Introducing the bromomethyl group through electrophilic substitution reactions.

- Pyridine Integration : Coupling reactions to integrate the pyridine moiety.

These synthetic strategies have been optimized for yield and purity, making it feasible to produce this compound for further research and development .

Case Studies

Case Study 1: Neurological Disorders

In a study focused on the treatment of Alzheimer's disease, researchers evaluated a series of M4 muscarinic acetylcholine receptor positive allosteric modulators derived from pyrazol-4-yl-pyridine scaffolds, including 2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine. The results indicated that these compounds could significantly enhance cognitive function in animal models, suggesting their potential as therapeutic agents .

Case Study 2: Cancer Research

Another area of exploration has been the application of this compound in cancer research, particularly regarding its potential effects on cell signaling pathways involved in tumor growth and metastasis. Preliminary findings suggest that derivatives may inhibit specific kinases associated with cancer progression, although further studies are required to confirm these effects and elucidate mechanisms .

Data Summary Table

Mechanism of Action

The mechanism of action of 2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as a reactive site for further functionalization, allowing the compound to form covalent bonds with target molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Pyridine Derivatives

Key Observations :

- Reactivity : The bromomethyl group in the target compound facilitates nucleophilic substitution (e.g., Suzuki coupling) and alkylation reactions, unlike phenyl or unsubstituted analogues .

- Biological Activity : Phenyl and fluorophenyl derivatives (e.g., 4a, 4b) exhibit antimicrobial properties, whereas bromomethyl substitution may prioritize synthetic utility over direct bioactivity .

- Coordination Chemistry : Unsubstituted 4-(1H-pyrazol-3-yl)pyridine acts as a ligand in manganese(II) complexes, forming stable octahedral geometries , while bromomethyl derivatives are precursors for functionalized ligands .

Table 2: Functional Comparison of Pyrazole-Pyridine Derivatives

Critical Analysis :

- Antimicrobial vs. Anticancer Activity : Fluorophenyl and thiazolo-pyridine derivatives show stronger antimicrobial/anticancer profiles compared to bromomethyl analogues, likely due to enhanced π-π stacking and hydrogen-bonding interactions with biological targets .

- Catalytic Efficiency : Bromomethyl-substituted pyrazole-pyridines enable efficient copper-catalyzed alcohol oxidation (e.g., 90% yield for benzaldehyde), outperforming simpler ligands due to their electron-withdrawing effects and steric accessibility .

Biological Activity

2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine is a compound that combines the structural features of both pyrazole and pyridine, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine is C₁₁H₉BrN₃, indicating the presence of bromine, nitrogen, and carbon atoms. The compound's unique structure allows it to interact with various biological targets, potentially leading to significant pharmacological effects.

Biological Activity Overview

Research into the biological activity of pyrazole and pyridine derivatives has shown that these compounds can exhibit a range of activities, including:

- Anti-inflammatory properties

- Antibacterial effects

- Kinase inhibition

- Modulation of neurotransmitter receptors

Table 1: Summary of Biological Activities

The mechanisms through which 2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine exerts its biological effects are still under investigation. However, related compounds have provided insight into possible pathways:

- Receptor Interaction : Compounds with similar structures have been shown to act as positive allosteric modulators (PAMs) at muscarinic acetylcholine receptors (mAChRs), particularly M4 subtype, which is implicated in cognitive functions and psychiatric disorders .

- Kinase Inhibition : Some derivatives have demonstrated the ability to inhibit kinases such as Aurora-A and Aurora-B, which play critical roles in cell division and cancer progression .

- Anti-inflammatory Pathways : Pyrazole derivatives have been linked to the inhibition of NF-κB signaling pathways, leading to reduced inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole-pyridine compounds, providing valuable data on their efficacy:

- A study by Burguete et al. synthesized a series of pyrazole derivatives that showed significant anti-inflammatory activity comparable to established drugs like indomethacin .

- Research on M4 mAChR PAMs indicated that structural modifications could enhance binding affinity and functional cooperativity with acetylcholine, suggesting potential for treating conditions like schizophrenia .

Table 2: Case Study Findings

| Study | Compound Tested | Key Findings |

|---|---|---|

| Burguete et al. | 1-thiocarbamoyl 3-substituted phenyl-pyrazoles | High MAO-B inhibitory activity |

| M4 PAM Study | Various pyrazol-4-yl-pyridine derivatives | Enhanced acetylcholine binding |

Q & A

Q. What are the established synthetic routes for 2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine, and what key intermediates are involved?

The synthesis typically involves coupling pyridine and pyrazole moieties followed by bromination. For example:

- Step 1: Preparation of the pyrazole-pyridine backbone via Suzuki-Miyaura coupling or nucleophilic substitution. describes a similar approach using propiolic acid derivatives to link pyrazole and pyridine rings .

- Step 2: Bromination at the 4-position of the pyrazole ring using reagents like N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions. highlights analogous bromomethyl group introduction in pyridine derivatives .

- Key intermediates: 2-(1H-pyrazol-3-yl)pyridine (pre-bromination) and 4-methylpyrazole precursors.

Q. What analytical techniques are critical for characterizing 2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine?

Methodological validation includes:

- NMR Spectroscopy: H and C NMR to confirm bromomethyl (-CHBr) integration and aromatic proton environments (e.g., pyridine/pyrazole protons) .

- Mass Spectrometry (MS): High-resolution MS to verify molecular ion peaks (e.g., [M+H] or [M-Br] fragments) .

- X-ray Crystallography: For unambiguous structural confirmation, as demonstrated in for a related manganese complex with 2-(1H-pyrazol-3-yl)pyridine ligands .

Q. How can researchers optimize purification of this compound given its sensitivity to hydrolysis?

- Column Chromatography: Use silica gel with a non-polar solvent system (e.g., hexane/ethyl acetate) to minimize decomposition. emphasizes solvent selection to stabilize bromomethyl groups .

- Low-Temperature Crystallization: Recrystallize from dichloromethane/hexane at −20°C to isolate pure crystals .

- Inert Atmosphere Handling: Conduct reactions and purification under nitrogen/argon to prevent bromine loss or oxidation .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data for pyrazole-pyridine derivatives be resolved?

- Multi-Technique Validation: Cross-validate X-ray data with DFT calculations (e.g., bond angles, dihedral angles) to address deviations. reports a dihedral angle of 81.90(6)° between pyrazole and pyridine planes, which may vary with substituents .

- Hydrogen Bonding Analysis: Investigate intermolecular interactions (e.g., N–H⋯O in ) that influence packing and stability .

- Twinned Data Refinement: Use software like SHELXL ( ) to model disorder or twinning in crystals .

Q. What mechanistic insights guide the functionalization of the bromomethyl group in this compound?

- Nucleophilic Substitution (S2): React with amines (e.g., ethylenediamine) to form quaternary ammonium salts, as shown in for 4-(bromomethyl)pyridine derivatives .

- Cross-Coupling Reactions: Utilize palladium catalysts to replace bromine with aryl/alkynyl groups (e.g., Sonogashira coupling) .

- Radical Pathways: Explore light- or peroxide-initiated reactions for C–C bond formation, avoiding base-sensitive conditions .

Q. How can researchers address contradictions in reported synthetic yields for bromomethylated heterocycles?

- Reaction Monitoring: Use in-situ techniques (e.g., TLC, HPLC) to identify side products (e.g., debromination, dimerization) .

- Solvent Effects: Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to optimize bromine retention. notes solvent-dependent stability .

- Catalyst Screening: Test alternative catalysts (e.g., FeCl vs. AlCl) for bromination efficiency .

Q. What strategies enable the use of this compound in coordination chemistry or MOF synthesis?

- Ligand Design: Exploit the pyridine N-atom and bromomethyl group for metal coordination (e.g., Mn in ) or covalent bonding to frameworks .

- Post-Synthetic Modification: Functionalize bromomethyl groups in pre-assembled complexes to introduce imaging tags or catalytic sites .

- Thermogravimetric Analysis (TGA): Assess thermal stability of coordination polymers, as demonstrated in for hydrated complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.